molecular formula C9H9ClO2 B13443025 1-(2-Chloro-4-hydroxyphenyl)propan-2-one

1-(2-Chloro-4-hydroxyphenyl)propan-2-one

Cat. No.: B13443025
M. Wt: 184.62 g/mol
InChI Key: TZBUXTHDRNONLR-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H9ClO2 and a molar mass of 184.62 g/mol This compound is characterized by the presence of a chloro group and a hydroxy group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

The synthesis of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where chloroacetone is reacted with a substituted phenol in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions typically involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform.

Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods often employ advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance the efficiency of the reaction .

Chemical Reactions Analysis

1-(2-Chloro-4-hydroxyphenyl)propan-2-one undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetone, and controlled temperatures to ensure the desired product formation. Major products formed from these reactions include substituted phenylpropanones, alcohols, and ketones .

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the chloro group can influence the compound’s reactivity and binding affinity . These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Properties

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

1-(2-chloro-4-hydroxyphenyl)propan-2-one

InChI

InChI=1S/C9H9ClO2/c1-6(11)4-7-2-3-8(12)5-9(7)10/h2-3,5,12H,4H2,1H3

InChI Key

TZBUXTHDRNONLR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)O)Cl

Origin of Product

United States

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